molecular formula C11H15NO2 B3022841 Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- CAS No. 66522-61-0

Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-

Cat. No.: B3022841
CAS No.: 66522-61-0
M. Wt: 193.24 g/mol
InChI Key: FNYJTLDRTBOOGQ-UHFFFAOYSA-N
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Description

Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- is an organic compound with the molecular formula C11H15NO2. This compound is characterized by the presence of a benzenemethanamine group substituted with a 2-methyl-1,3-dioxolan-2-yl moiety. It is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- typically involves the reaction of benzenemethanamine with 2-methyl-1,3-dioxolane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanamine oxides, while reduction can produce amines .

Scientific Research Applications

Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-4-yl)-
  • Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-5-yl)-
  • Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-6-yl)-

Uniqueness

Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .

Properties

IUPAC Name

[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(13-6-7-14-11)10-4-2-9(8-12)3-5-10/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYJTLDRTBOOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498182
Record name 1-[4-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66522-61-0
Record name 1-[4-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-
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Reactant of Route 6
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